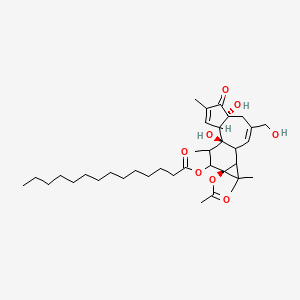
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another approach is the oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminone with aryl methyl ketones are also effective methods .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The oxidative cyclization of β-enaminones and Cu(II)-catalyzed cyclization are preferred for industrial production due to their efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure but differs in its substituents.
Indole derivatives: Indole is another heterocyclic compound with a similar aromatic ring structure.
Uniqueness: 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)5-4(9)3-8-6(5)10/h9H,2-3H2,1H3,(H,8,10) |
Clé InChI |
JKOOMVCVQXQYBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CNC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)

![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)






![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
